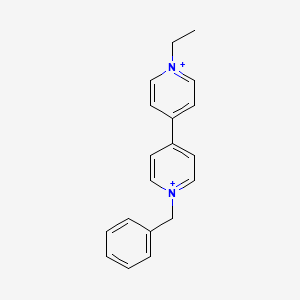
Urea, N,N''-2,6-pyridinediylbis[N'-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N,N’‘-2,6-pyridinediylbis[N’-phenyl-: is a complex organic compound that belongs to the class of N-substituted ureas. This compound is characterized by its unique structure, which includes a pyridine ring substituted with phenyl groups. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N,N’‘-2,6-pyridinediylbis[N’-phenyl-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source can yield N-substituted ureas . Another method involves the use of phosgene or its substitutes to react with amines, forming the desired urea derivatives .
Industrial Production Methods: Industrial production of N-substituted ureas often focuses on resource-efficient and environmentally friendly processes. For example, the use of water as a solvent in the reaction of (thio)isocyanates with amines has been reported to be a sustainable and chemoselective method . Additionally, the carbonylation of aliphatic amines using S,S-dimethyl dithiocarbonate as a phosgene substitute is another industrially relevant method .
化学反応の分析
Types of Reactions: Urea, N,N’‘-2,6-pyridinediylbis[N’-phenyl- undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles, such as amines, to form new urea derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: The phenyl groups in the compound can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Phenyliodine Diacetate: Used in the nucleophilic addition of amines to form N-substituted ureas.
S,S-Dimethyl Dithiocarbonate: Employed as a phosgene substitute in the carbonylation of amines.
Water: Utilized as a solvent in sustainable synthesis methods.
Major Products: The major products formed from these reactions are various N-substituted urea derivatives, which can have different functional groups and properties depending on the specific reagents and conditions used .
科学的研究の応用
Chemistry: Urea, N,N’‘-2,6-pyridinediylbis[N’-phenyl- is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, urea derivatives are known for their ability to form stable hydrogen bonds with protein and receptor targets. This makes them valuable in drug design and development, particularly for anticancer, antibacterial, and antiviral agents .
Industry: The compound is used in the production of agrochemicals and other industrial chemicals. Its diverse reactivity and stability make it suitable for various industrial applications .
作用機序
The mechanism of action of Urea, N,N’‘-2,6-pyridinediylbis[N’-phenyl- involves its ability to form hydrogen bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, leading to specific biological effects. The compound’s structure allows it to interact with multiple molecular targets, making it a versatile tool in chemical biology and medicinal chemistry .
類似化合物との比較
Similar Compounds:
Urea, N,N’-diphenyl-: Another N-substituted urea with similar reactivity but different structural features.
Carbanilide: Known for its use in organic synthesis and industrial applications.
Uniqueness: Urea, N,N’‘-2,6-pyridinediylbis[N’-phenyl- is unique due to its pyridine ring and phenyl substitutions, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications .
特性
| 91928-52-8 | |
分子式 |
C19H17N5O2 |
分子量 |
347.4 g/mol |
IUPAC名 |
1-phenyl-3-[6-(phenylcarbamoylamino)pyridin-2-yl]urea |
InChI |
InChI=1S/C19H17N5O2/c25-18(20-14-8-3-1-4-9-14)23-16-12-7-13-17(22-16)24-19(26)21-15-10-5-2-6-11-15/h1-13H,(H4,20,21,22,23,24,25,26) |
InChIキー |
HTEHNOQNZGOVSS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CC=C2)NC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone](/img/structure/B14358680.png)
![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)

![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)
